4-Cyclopropyl-L-phenylalanine HCl

Beschreibung

BenchChem offers high-quality 4-Cyclopropyl-L-phenylalanine HCl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Cyclopropyl-L-phenylalanine HCl including the price, delivery time, and more detailed information at info@benchchem.com.

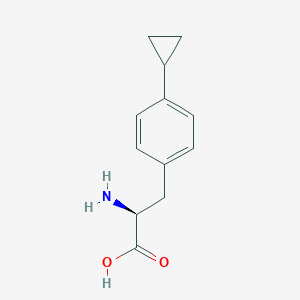

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S)-2-amino-3-(4-cyclopropylphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c13-11(12(14)15)7-8-1-3-9(4-2-8)10-5-6-10/h1-4,10-11H,5-7,13H2,(H,14,15)/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INIPWUPYILOWPM-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC=C(C=C2)CC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1C2=CC=C(C=C2)C[C@@H](C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Strategic Value of Non-Canonical Amino Acids in Modern Drug Discovery

An In-Depth Technical Guide to 4-Cyclopropyl-L-phenylalanine HCl: Properties, Characterization, and Application

In the landscape of contemporary drug development, the rational design of therapeutic agents hinges on the ability to modulate pharmacological properties with surgical precision. Beyond the 20 proteinogenic amino acids, non-canonical amino acids (ncAAs) offer an expanded chemical toolbox, enabling chemists to overcome limitations in potency, selectivity, and pharmacokinetic profiles. Among these, derivatives of phenylalanine are of particular interest. This guide focuses on 4-Cyclopropyl-L-phenylalanine hydrochloride, a synthetic amino acid that incorporates a cyclopropyl moiety—a small, strained ring with profound implications for medicinal chemistry.

The cyclopropyl group is far from a simple steric substituent. Its unique electronic properties, stemming from significant ring strain, and its rigid, three-dimensional structure, confer a range of benefits. These include enhancing metabolic stability by blocking sites of oxidative metabolism, locking flexible molecules into bioactive conformations to improve potency, and fine-tuning physicochemical properties like lipophilicity.[1][2] As such, 4-Cyclopropyl-L-phenylalanine HCl serves as a high-value building block for synthesizing novel peptides and small-molecule drug candidates, making a thorough understanding of its properties essential for researchers, scientists, and drug development professionals.[3] This document provides a comprehensive overview of its physical and chemical characteristics, detailed protocols for its analytical characterization, and insights into its application.

Chemical Identity and Physicochemical Properties

Accurate identification and understanding of the fundamental properties of a starting material are prerequisites for any successful research or development program.

Structure and Identification

The structure comprises an L-phenylalanine scaffold with a cyclopropyl ring attached at the para-position of the phenyl ring, supplied as a hydrochloride salt to improve handling and aqueous solubility.

Caption: Chemical Structure of 4-Cyclopropyl-L-phenylalanine HCl.

Table 1: Chemical Identifiers

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | (2S)-2-amino-3-(4-cyclopropylphenyl)propanoic acid hydrochloride | |

| Synonym(s) | 4-Cyclopropyl-L-phenylalanine hydrochloride | |

| CAS Number | 1567916-29-3 | [4] |

| Molecular Formula | C₁₂H₁₆ClNO₂ |

| Molecular Weight | 241.72 g/mol | |

Physical and Chemical Properties

The data presented below is a consolidation of information from suppliers and safety data sheets for the title compound and structurally related amino acid hydrochlorides.

Table 2: Physical and Chemical Data Summary

| Property | Value | Rationale / Comparative Data |

|---|---|---|

| Appearance | White to off-white solid/powder | Consistent with similar amino acid derivatives like 4-Amino-L-phenylalanine HCl.[5][6] |

| Solubility | Soluble in water. Solubility in DMSO and other organic solvents is expected. | The hydrochloride salt form generally confers aqueous solubility.[5] For related compounds, solubility in DMSO is reported to be high (e.g., >50 mg/mL).[7] |

| Melting Point | No data available. | For comparison, 4-Fluoro-L-phenylalanine HCl has a melting point of 245-251 °C (dec.).[8] |

| Stability | Stable under standard ambient conditions. | Safety data sheets for similar compounds recommend storage in a dry, well-ventilated place.[9][10][11] |

| Storage | Short-term: Room Temperature. Long-term: 2-8°C recommended. Keep container tightly closed and protected from moisture. | This is a standard recommendation for amino acid derivatives to ensure long-term integrity.[6][12] |

Analytical Characterization: A Practical Guide

As a Senior Application Scientist, the core of our work lies not just in knowing the properties of a compound, but in robustly verifying them. Each batch of a critical reagent like 4-Cyclopropyl-L-phenylalanine HCl must be validated to ensure identity, purity, and structural integrity before its inclusion in a synthetic workflow or biological assay. The following sections provide both the rationale and practical protocols for this validation.

Caption: A typical analytical workflow for the qualification of a chemical reagent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the most powerful technique for unambiguous structure elucidation. It provides detailed information about the chemical environment of each proton and carbon atom, confirming not only the connectivity but also the stereochemistry (in this case, the L-configuration).

Expected ¹H NMR Spectrum (in D₂O):

-

Aromatic Protons: Two doublets are expected in the aromatic region (~7.0-7.5 ppm). Due to the para-substitution, they will appear as a classic AA'BB' system, often simplifying to two distinct doublets, each integrating to 2H.

-

Alpha-Proton (Cα-H): A triplet or doublet of doublets around 4.0-4.3 ppm, coupled to the two non-equivalent beta-protons.

-

Beta-Protons (Cβ-H₂): Two diastereotopic protons that will appear as a complex multiplet (likely two doublets of doublets) between 2.8 and 3.4 ppm.[13]

-

Cyclopropyl Protons: A set of complex multiplets in the upfield region (~0.5-1.5 ppm). The methine proton will be distinct from the two sets of methylene protons.

Expected ¹³C NMR Spectrum (in D₂O):

-

Carbonyl Carbon (C=O): ~170-175 ppm.

-

Aromatic Carbons: Four signals are expected. The carbon attached to the cyclopropyl group (Cζ) and the carbon attached to the methylene group (Cγ) will be distinct from the four other aromatic carbons, which should appear as two signals.

-

Alpha-Carbon (Cα): ~55-60 ppm.

-

Beta-Carbon (Cβ): ~35-40 ppm.

-

Cyclopropyl Carbons: One methine and one methylene carbon signal in the upfield region (~5-15 ppm).

Trustworthiness - A Self-Validating Protocol for NMR Analysis:

-

Preparation: Accurately weigh ~5-10 mg of 4-Cyclopropyl-L-phenylalanine HCl and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a clean, dry NMR tube.

-

Instrumentation: Acquire the spectrum on a calibrated NMR spectrometer (≥400 MHz is recommended for better resolution of multiplets).

-

Acquisition: Run standard ¹H, ¹³C, and optionally 2D correlation experiments like COSY (¹H-¹H) and HSQC (¹H-¹³C) to confirm assignments.[14][15]

-

Processing: Process the data using appropriate software. Reference the spectrum to the residual solvent peak.

-

Interpretation: Compare the obtained chemical shifts, integration values, and coupling patterns to the expected spectrum. The correlation of all signals provides a self-validating confirmation of the structure.

Mass Spectrometry (MS)

Expertise & Experience: MS is essential for confirming the molecular weight of the compound, providing a rapid and highly sensitive check of its identity. For this molecule, electrospray ionization (ESI) in positive mode is ideal.

Expected Result: The primary ion observed will be the protonated molecule [M+H]⁺, corresponding to the free base.

-

Calculated Mass (C₁₂H₁₅NO₂): 205.11

-

Expected [M+H]⁺: 206.12 m/z

Trustworthiness - A Self-Validating Protocol for LC-MS Analysis:

-

Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like 50:50 acetonitrile:water.

-

Instrumentation: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an ESI source.

-

Analysis: Inject a small volume (1-5 µL) of the sample.

-

Interpretation: Verify the presence of the target [M+H]⁺ ion in the mass spectrum with the correct isotopic pattern. This provides orthogonal confirmation to the NMR data.

Chromatographic Purity (HPLC)

Expertise & Experience: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of small molecules. For pharmaceutical applications, a purity of ≥98% is often required. A reversed-phase method is most appropriate for this compound.[16][17]

Trustworthiness - A Self-Validating Protocol for RP-HPLC Analysis:

-

Column: C18 stationary phase (e.g., 4.6 x 150 mm, 3.5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Acetonitrile.

-

Gradient: A typical starting gradient would be 5% to 95% B over 15-20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 220 nm and 254 nm. The phenyl group provides a strong chromophore.

-

Sample Preparation: Prepare the sample at a concentration of ~1 mg/mL in the mobile phase.

-

Analysis: Inject 10 µL and integrate the resulting chromatogram. Purity is reported as the area of the main peak relative to the total area of all peaks. A robust method will show a sharp, symmetrical main peak with good separation from any minor impurities.[18]

Applications in Research and Drug Development

The incorporation of 4-Cyclopropyl-L-phenylalanine into a peptide or small molecule is a strategic decision aimed at enhancing drug-like properties.

-

Metabolic Stability: The cyclopropyl group can act as a "metabolic shield." The C-H bonds on the cyclopropane ring are stronger than those in typical alkyl groups, making them less susceptible to oxidation by cytochrome P450 (CYP) enzymes.[2] Replacing a metabolically labile group (e.g., an isopropyl or tert-butyl group) with a cyclopropyl moiety can significantly increase the half-life of a drug.

-

Conformational Rigidity: The rigid nature of the cyclopropyl ring can constrain the conformation of the phenylalanine side chain. This pre-organization can lead to a more favorable entropic contribution upon binding to a biological target, thereby increasing potency.[2][19]

-

Modulation of Physicochemical Properties: The cyclopropyl group is considered a "lipophilic hydrogen bond donor" mimic and can be used to fine-tune a molecule's overall lipophilicity (LogP), which is critical for optimizing its absorption, distribution, metabolism, and excretion (ADME) profile.[1]

-

Peptide and Peptidomimetic Design: In peptide-based drug discovery, introducing this ncAA can result in peptides with enhanced proteolytic stability and altered receptor binding profiles.[3][19]

Safety and Handling

While specific toxicological data for 4-Cyclopropyl-L-phenylalanine HCl is not widely published, data from safety data sheets (SDS) for similar amino acid hydrochlorides provide general handling guidelines.[20]

-

Hazards: May cause skin, eye, and respiratory irritation.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[9][10] Avoid contact with skin and eyes.

-

First Aid: In case of contact, flush the affected area with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.[20]

Conclusion

4-Cyclopropyl-L-phenylalanine HCl is more than just another synthetic amino acid; it is a strategic tool for molecular design. Its unique combination of a chiral amino acid backbone and a functionally potent cyclopropyl group provides medicinal chemists with a valuable building block to address common challenges in drug discovery, particularly concerning metabolic stability and binding affinity. The analytical protocols detailed herein provide a robust framework for ensuring the quality and integrity of this reagent, forming a critical foundation for its successful application in the synthesis of next-generation therapeutics.

References

-

Mapelli, C., Kimura, H., & Stammer, C. H. (1986). Synthesis of four diastereomeric enkephalins incorporating cyclopropyl phenylalanine. International Journal of Peptide and Protein Research, 28(4), 347-359. Available from: [Link]

-

AAPPTec, LLC. Safety Data Sheet for Nα-Fmoc-4-(Boc-amino)-D-phenylalanine. Available from: [Link]

-

AAPPTec, LLC. Safety Data Sheet for Fmoc-Phe(4-CN)-OH. Available from: [Link]

-

Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756. Available from: [Link]

-

Pharmaffiliates. (n.d.). Exploring Cyclopropylalanine: A Versatile Compound for Chemical Synthesis and Beyond. Available from: [Link]

-

Reitti, M., et al. (2019). One-Pot Synthesis of Alkynyl-Conjugated Phenylalanine Analogues for Peptide-Based Fluorescent Imaging. Organic Letters, 21(15), 6044-6048. Available from: [Link]

-

Jhaumeer-Laulloo, S., et al. (2002). Synthesis of cyclo (l-trans-(4-hydroxyprolinyl)-l-phenylalanine). University of Mauritius Research Journal, 5. Available from: [Link]

- Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (2008).

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 736190, 4-Chloro-L-phenylalanine. Available from: [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy. University of Wisconsin. Available from: [Link]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of Phenylalanine. Available from: [Link]

-

Levine, P. M., et al. (2025). Native Chemical Ligation at Phenylalanine via 2-Mercaptophenylalanine. ChemRxiv. Available from: [Link]

-

Salveson, P. J., et al. (2018). Synthesis and explosion hazards of 4-Azido-L-phenylalanine. Tetrahedron Letters, 59(31), 3041-3044. Available from: [Link]

-

Davison, A. S., et al. (2022). Method development and validation for analysis of phenylalanine, 4-hydroxyphenyllactic acid and 4-hydroxyphenylpyruvic acid in serum and urine. JIMD reports, 63(4), 341–350. Available from: [Link]

-

Tran, T. T. L., & Vo, T. S. (2024). A study on establishing analytical chemistry practice on UHPLC-PDA/MS equipment. Ho Chi Minh City University of Education Journal of Science, 21(3), 512-524. Available from: [Link]

-

Merlic, C. A. (2000). WebSpectra - Problems in NMR and IR Spectroscopy. UCLA. Available from: [Link]

-

Ishizu, T., et al. (2018). ¹H nuclear magnetic resonance (NMR) spectrum of cyclo(L‐Pro‐L‐Phe) in D2O solution under basic conditions. ResearchGate. Available from: [Link]

Sources

- 1. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. parchem.com [parchem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. usbio.net [usbio.net]

- 7. 4-Fluoro-D-phenylalanine HCl | TargetMol [targetmol.com]

- 8. 4-Fluoro-L-Phenylalanine HCl I CAS#: 64231-54-5 I derivative of phenylalanine I InvivoChem [invivochem.com]

- 9. peptide.com [peptide.com]

- 10. peptide.com [peptide.com]

- 11. westliberty.edu [westliberty.edu]

- 12. N-Fmoc-4-Cyclopropyl-L-phenylalanine | 1997389-26-0 [sigmaaldrich.com]

- 13. Thieme E-Books & E-Journals [thieme-connect.de]

- 14. organicchemistrydata.org [organicchemistrydata.org]

- 15. WebSpectra - Problems in NMR and IR Spectroscopy [webspectra.chem.ucla.edu]

- 16. helixchrom.com [helixchrom.com]

- 17. Method development and validation for analysis of phenylalanine, 4-hydroxyphenyllactic acid and 4-hydroxyphenylpyruvic acid in serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A STUDY ON ESTABLISHING ANALYTICAL CHEMISTRY PRACTICE ON UHPLC-PDA/MS EQUIPMENT | Ho Chi Minh City University of Education Journal of Science [journal.hcmue.edu.vn]

- 19. Synthesis of four diastereomeric enkephalins incorporating cyclopropyl phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. tcichemicals.com [tcichemicals.com]

An In-Depth Technical Guide to the Synthesis and Purification of 4-Cyclopropyl-L-phenylalanine HCl

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis and purification of 4-Cyclopropyl-L-phenylalanine hydrochloride, a non-canonical amino acid of significant interest in medicinal chemistry. The guide is intended for researchers, scientists, and drug development professionals. It details a robust synthetic pathway, emphasizing the strategic rationale behind methodological choices, and provides step-by-step protocols for synthesis and purification. Furthermore, it outlines critical analytical techniques for product characterization and validation. The content is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and practical applicability.

Introduction

The Significance of 4-Cyclopropyl-L-phenylalanine HCl in Medicinal Chemistry

4-Cyclopropyl-L-phenylalanine is a non-proteinogenic amino acid that has garnered considerable attention in the field of drug discovery and development. The incorporation of a cyclopropyl moiety into the phenylalanine scaffold imparts unique conformational constraints and alters the electronic properties of the molecule.[1] This often leads to enhanced metabolic stability, improved binding affinity to biological targets, and modulated pharmacokinetic profiles.[1] The cyclopropyl group can act as a bioisosteric replacement for other functionalities, offering a valuable tool for optimizing lead compounds in medicinal chemistry.[1] Its application spans various therapeutic areas, including the development of novel enzyme inhibitors and receptor modulators.[2][3]

Overview of Synthetic Challenges and Strategies

The synthesis of 4-Cyclopropyl-L-phenylalanine presents two primary challenges: the introduction of the cyclopropyl group at the 4-position of the phenyl ring and the establishment of the desired L-stereochemistry at the α-carbon. Several synthetic strategies can be envisioned, including:

-

Direct Asymmetric Synthesis: This approach aims to construct the chiral center and the substituted aromatic ring concurrently or in a highly controlled sequence.

-

Chiral Resolution of a Racemic Mixture: This involves the synthesis of a racemic mixture of 4-cyclopropyl-phenylalanine, followed by separation of the enantiomers.[][5][6][]

-

Modification of a Chiral Precursor: This strategy starts with a readily available chiral amino acid, such as L-tyrosine or a protected L-phenylalanine derivative, and introduces the cyclopropyl group through a series of chemical transformations.

This guide will focus on a strategy involving the modification of a chiral precursor, specifically utilizing a palladium-catalyzed cross-coupling reaction, which offers a reliable and scalable route to the target compound.

Retrosynthetic Analysis and Synthetic Route Selection

A logical retrosynthetic disconnection of 4-Cyclopropyl-L-phenylalanine points towards a Suzuki-Miyaura cross-coupling reaction as a key step.[8][9][10][11][12] This powerful carbon-carbon bond-forming reaction allows for the coupling of an aryl halide or triflate with a boronic acid or ester.

Our chosen synthetic pathway commences with a suitably protected 4-iodo-L-phenylalanine derivative and cyclopropylboronic acid. This approach is advantageous as it preserves the stereochemical integrity of the starting L-amino acid and leverages the well-established and versatile nature of the Suzuki-Miyaura coupling.

Detailed Experimental Protocol: Synthesis of 4-Cyclopropyl-L-phenylalanine HCl

This section provides a detailed, step-by-step methodology for the synthesis of 4-Cyclopropyl-L-phenylalanine HCl.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| N-Boc-4-iodo-L-phenylalanine | ≥98% | Commercially Available | Starting material |

| Cyclopropylboronic acid | ≥97% | Commercially Available | Coupling partner |

| Palladium(II) acetate (Pd(OAc)₂) | Catalyst Grade | Commercially Available | Catalyst |

| Tricyclohexylphosphine | ≥97% | Commercially Available | Ligand |

| Potassium phosphate tribasic (K₃PO₄) | ≥98% | Commercially Available | Base |

| 1,4-Dioxane | Anhydrous | Commercially Available | Solvent |

| Toluene | Anhydrous | Commercially Available | Solvent |

| Hydrochloric acid (HCl) | ACS Grade | Commercially Available | For salt formation |

| Ethyl acetate (EtOAc) | ACS Grade | Commercially Available | Extraction solvent |

| Dichloromethane (DCM) | ACS Grade | Commercially Available | Solvent |

| Trifluoroacetic acid (TFA) | ≥99% | Commercially Available | Deprotection reagent |

| Diethyl ether | ACS Grade | Commercially Available | Precipitation solvent |

Synthesis Workflow Diagram

Caption: Overall workflow for the synthesis and purification of 4-Cyclopropyl-L-phenylalanine HCl.

Step-by-Step Synthetic Procedure

Step 1: Suzuki-Miyaura Coupling to form N-Boc-4-cyclopropyl-L-phenylalanine

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N-Boc-4-iodo-L-phenylalanine (1.0 eq), cyclopropylboronic acid (1.5 eq), and potassium phosphate tribasic (3.0 eq).

-

Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon). This is crucial to prevent the oxidation of the palladium catalyst.

-

Add anhydrous toluene and water (typically in a 10:1 ratio) to the flask. The biphasic system helps to dissolve the inorganic base and facilitate the reaction.

-

In a separate vial, prepare the catalyst solution by dissolving palladium(II) acetate (0.02 eq) and tricyclohexylphosphine (0.04 eq) in anhydrous toluene. The ligand is essential for stabilizing the palladium catalyst and promoting the cross-coupling reaction.

-

Add the catalyst solution to the reaction mixture.

-

Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water. Separate the organic layer.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-Boc-4-cyclopropyl-L-phenylalanine.

Step 2: Boc Deprotection and Formation of 4-Cyclopropyl-L-phenylalanine HCl

-

Dissolve the crude N-Boc-4-cyclopropyl-L-phenylalanine in a minimal amount of dichloromethane (DCM) or 1,4-dioxane.

-

Add an excess of a solution of hydrochloric acid in 1,4-dioxane (e.g., 4 M solution, 5-10 eq) or a mixture of trifluoroacetic acid (TFA) and DCM (e.g., 1:1 v/v). The strong acid cleaves the tert-butoxycarbonyl (Boc) protecting group.

-

Stir the reaction mixture at room temperature for 1-4 hours. Monitor the deprotection by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

-

Add diethyl ether to the residue to precipitate the hydrochloride salt of the product.

-

Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to yield the crude 4-Cyclopropyl-L-phenylalanine HCl.

Purification and Isolation

The crude product often contains residual reagents and byproducts. High purity is essential for subsequent applications, particularly in drug development.

Purification Strategy Rationale

Recrystallization is a common and effective method for purifying solid organic compounds. The choice of solvent is critical and should be determined experimentally. Alternatively, ion-exchange chromatography can be employed for more challenging purifications, taking advantage of the zwitterionic nature of the amino acid.[13][14]

Detailed Purification Protocol (Recrystallization)

-

Dissolve the crude 4-Cyclopropyl-L-phenylalanine HCl in a minimal amount of a hot solvent, such as a mixture of ethanol and water or isopropanol.

-

If the solution is colored, a small amount of activated charcoal can be added and the solution filtered while hot.

-

Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.

-

Further cool the solution in an ice bath to maximize the yield of the purified product.

-

Collect the crystals by filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Analytical Characterization

Rigorous analytical characterization is imperative to confirm the identity, purity, and stereochemical integrity of the final product.

Techniques for Structural Elucidation and Purity Assessment

| Technique | Purpose | Expected Observations |

| ¹H NMR | Structural confirmation and purity assessment | Characteristic signals for the cyclopropyl protons, aromatic protons, and the α-proton of the amino acid backbone. Integration should be consistent with the proposed structure. |

| ¹³C NMR | Structural confirmation | Resonances corresponding to all unique carbon atoms in the molecule. |

| Mass Spectrometry (MS) | Molecular weight determination | A molecular ion peak corresponding to the exact mass of the free base or the protonated molecule. |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and enantiomeric excess determination | A single major peak on a reverse-phase column indicates high purity. Chiral HPLC is used to determine the enantiomeric excess (e.e.), which should be >99% for the L-enantiomer.[15] |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Functional group identification | Characteristic absorption bands for the carboxylic acid, amine hydrochloride, and aromatic C-H bonds. |

Logical Diagram for Analytical Validation

Caption: Decision-making workflow for the analytical validation of the final product.

Safety Considerations and Waste Management

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Fume Hood: All manipulations involving volatile organic solvents, strong acids, and the palladium catalyst should be performed in a well-ventilated fume hood.

-

Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations. Palladium-containing waste should be collected separately for potential recovery.

Troubleshooting and Optimization

-

Low Yield in Suzuki Coupling: This can be due to inactive catalyst, insufficient base, or poor quality of reagents. Ensure all reagents are pure and solvents are anhydrous. The choice of ligand and base can also be optimized.

-

Incomplete Deprotection: If the Boc deprotection is sluggish, the reaction time can be extended, or the temperature can be slightly elevated.

-

Purification Difficulties: If recrystallization fails to yield a pure product, column chromatography on silica gel (for the N-Boc protected intermediate) or ion-exchange chromatography (for the final product) should be considered.

Conclusion

This guide has outlined a reliable and well-documented synthetic route for the preparation of 4-Cyclopropyl-L-phenylalanine HCl. By following the detailed protocols and paying close attention to the critical parameters discussed, researchers can confidently synthesize and purify this valuable non-canonical amino acid for use in various research and development applications. The emphasis on robust analytical characterization ensures the quality and integrity of the final product, which is paramount for its successful application in medicinal chemistry and drug discovery.

References

-

PubChem. Direct synthesis of unprotected 4-aryl phenylalanines via the Suzuki reaction under microwave irradiation. [Link]

-

American Chemical Society. Direct Synthesis of Unprotected 4-Aryl Phenylalanines via the Suzuki Reaction under Microwave Irradiation. [Link]

-

American Chemical Society. Kinetic Resolution of Racemic Amino Alcohols through Intermolecular Acetalization Catalyzed by a Chiral Brønsted Acid. [Link]

- Google Patents. US4379941A - Resolution of racemic amino acids.

-

ResearchGate. Chiral resolution methods and the integration of a racemization step. [Link]

-

PubChem. Synthesis of four diastereomeric enkephalins incorporating cyclopropyl phenylalanine. [Link]

-

huscap. Asymmetric and efficient synthesis of homophenylalanine derivatives via Friedel–Crafts reaction with trifluoromethanesul. [Link]

-

National Institutes of Health. Synthesis and explosion hazards of 4-Azido-L-phenylalanine. [Link]

-

ResearchGate. How to purify amino acids (HCl salt) with dowex resin?[Link]

-

Reddit. How to purify amino acid with mineral salt. [Link]

-

American Chemical Society. Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines. [Link]

-

Organo. Separation and Refining of Amino acids. [Link]

-

Royal Society of Chemistry. Successive diastereoselective C(sp 3 )–H arylation and Suzuki coupling toward enantioenriched polyaryl unnatural amino acid motifs. [Link]

- Google Patents.

-

University of Windsor. Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. [Link]

-

SciSpace. Synthesis of cyclo (l-trans-(4-hydroxyprolinyl)-l-phenylalanine). [Link]

-

National Institutes of Health. One-Pot Synthesis of Alkynyl-Conjugated Phenylalanine Analogues for Peptide-Based Fluorescent Imaging. [Link]

-

Princeton University. Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis. [Link]

-

Open Access Journals. The Vital Role of Medicinal Chemistry. [Link]

-

PubChem. 4-aminophenylalanine and 4-aminocyclohexylalanine derivatives as potent, selective, and orally bioavailable inhibitors of dipeptidyl peptidase IV. [Link]

-

ChemRxiv. Native Chemical Ligation at Phenylalanine via 2-Mercaptophenylalanine. [Link]

-

National Institutes of Health. Fluorinated phenylalanines: synthesis and pharmaceutical applications. [Link]

-

PubChem. Unraveling Complex Local Protein Environments with 4-Cyano-l-phenylalanine. [Link]

-

Unibo. Synthesis of Modified Amino Acids and Insertion in Peptides and Mimetics. [Link]

-

Wikipedia. Aromatic compound. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis of four diastereomeric enkephalins incorporating cyclopropyl phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-aminophenylalanine and 4-aminocyclohexylalanine derivatives as potent, selective, and orally bioavailable inhibitors of dipeptidyl peptidase IV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. US4379941A - Resolution of racemic amino acids - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 8. Direct synthesis of unprotected 4-aryl phenylalanines via the Suzuki reaction under microwave irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Successive diastereoselective C(sp 3 )–H arylation and Suzuki coupling toward enantioenriched polyaryl unnatural amino acid motifs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03486H [pubs.rsc.org]

- 11. jeolusa.com [jeolusa.com]

- 12. uwindsor.ca [uwindsor.ca]

- 13. researchgate.net [researchgate.net]

- 14. diaion.com [diaion.com]

- 15. usbio.net [usbio.net]

Strategic Sourcing and Technical Utilization of 4-Cyclopropyl-L-phenylalanine HCl

Executive Summary: The "Cyclopropyl Advantage" in Medicinal Chemistry

4-Cyclopropyl-L-phenylalanine HCl (CAS: 1567916-29-3) is a high-value non-canonical amino acid (NCAA) increasingly utilized in peptidomimetics and small molecule drug discovery.[1] Its structural significance lies in the cyclopropyl moiety , which imparts unique physicochemical properties distinct from standard alkyl substitutions (e.g., isopropyl or ethyl groups).[2]

Key Technical Advantages:

-

Metabolic Stability: The cyclopropyl group possesses significant

character in its C-C bonds and shorter, stronger C-H bonds compared to alkyl chains. This renders the moiety resistant to oxidative metabolism by Cytochrome P450 enzymes (specifically CYP3A4), extending the half-life of peptide therapeutics. -

Conformational Constraint: The rigid cyclopropyl ring restricts the rotation of the side chain (

and -

Lipophilicity Modulation: It increases lipophilicity (

) without the steric bulk of a tert-butyl group, facilitating membrane permeability.[1]

This guide provides a technical framework for sourcing, validating, and utilizing this compound, moving beyond simple catalog lists to a rigorous supplier qualification strategy.

Supplier Landscape & Qualification Strategy

Sourcing 4-Cyclopropyl-L-phenylalanine HCl requires a bifurcated strategy based on the development phase: Discovery (Gram-scale) vs. Development (Kilogram-scale) .[1]

Tier 1: Catalog Suppliers (Discovery Phase)

For initial SAR (Structure-Activity Relationship) studies, speed and immediate availability are paramount.

-

Chem-Impex International: A standard-bearer for amino acids.[1] High reliability for enantiomeric purity.

-

Enamine: Excellent for building blocks; often stocks diverse analogs.

-

Sigma-Aldrich (Merck): Acts as an aggregator (AChemBlock).[1] Reliable logistics but often higher cost per gram.

-

Watanabe Chemical (Japan): Specialized in high-purity amino acids.[1]

Tier 2: Bulk/Custom Manufacturers (Development Phase)

When scaling to >100g, catalog suppliers become cost-prohibitive.[1] Direct engagement with CROs/CMOs is required.

-

WuXi AppTec: Capability for custom synthesis and chiral resolution at scale.

-

Bachem: The global authority on peptides and NCAAs. If they do not stock it, they have validated routes to synthesize it under GMP.

-

Synthetech (Grace): Historical expertise in specialized amino acids.

Supplier Qualification Workflow (DOT Visualization)

The following decision matrix outlines the logic for selecting and validating a supplier to prevent downstream failure due to impurity profiles.

Caption: Logical workflow for supplier selection and quality control gating based on development phase.

Technical Specifications & Quality Control

Trust in your data begins with trust in your reagents. For 4-Cyclopropyl-L-phenylalanine HCl, the Certificate of Analysis (CoA) must be validated internally.[1]

Critical Quality Attributes (CQAs)

| Attribute | Specification | Rationale |

| Appearance | White to off-white powder | Discoloration indicates oxidation of the phenyl ring or residual palladium from cross-coupling synthesis.[1] |

| Purity (HPLC) | Impurities can act as chain terminators in SPPS. | |

| Enantiomeric Purity | The D-isomer can disrupt secondary structures (alpha-helices) and alter biological activity.[1] | |

| Water Content | HCl salts are hygroscopic; excess water affects stoichiometry during weighing. | |

| Counter-ion | Verifies the mono-hydrochloride salt form (MW ~241.7 g/mol ).[1] |

Self-Validating QC Protocol

Protocol: Chiral Purity Verification

-

Objective: Detect the presence of 4-Cyclopropyl-D-phenylalanine.

-

Column: Daicel Chiralpak ZWIX(+) or Crownpak CR-I(+).

-

Mobile Phase: 50 mM aqueous

/ Acetonitrile (80:20). -

Detection: UV at 210 nm (peptide bond/phenyl absorption).

-

Standard: Spike the L-sample with 1% authentic D-isomer (commercially available or synthesized via racemization) to determine resolution (

) and Limit of Detection (LOD).

Handling & Synthetic Utilization

The HCl salt is stable but requires specific handling for Solid Phase Peptide Synthesis (SPPS).

Fmoc-Protection Protocol (In-House)

If sourcing the HCl salt for SPPS, it must be converted to the Fmoc-protected form.[1] The cyclopropyl group is stable under standard Schotten-Baumann conditions.[1]

Step-by-Step Methodology:

-

Dissolution: Dissolve 10 mmol 4-Cyclopropyl-L-Phe HCl in 1,4-dioxane/water (1:1, 50 mL).

-

Basification: Cool to 0°C. Add

(2.5 equiv) to neutralize HCl and buffer the solution. -

Acylation: Add Fmoc-OSu (1.1 equiv) dropwise over 30 minutes.

-

Reaction: Stir at RT for 4 hours. Monitor via TLC or LCMS.

-

Workup: Acidify with 1N HCl to pH 2. Extract with Ethyl Acetate. Wash with brine, dry over

. -

Purification: Recrystallize from EtOAc/Hexanes. Do not use heat excessively to avoid racemization.

SPPS Coupling Logic

When using Fmoc-4-Cyclopropyl-L-Phe-OH in peptide synthesis:

-

Steric Hindrance: The cyclopropyl group at the para position adds bulk but is less hindered than ortho substitutions. Standard coupling reagents (HBTU/DIEA) are usually sufficient.

-

Coupling Time: Extend coupling time by 1.5x compared to standard Phenylalanine to ensure completion.

-

Monitoring: Use the Kaiser test (ninhydrin) for qualitative monitoring. For critical steps, use Chloranil test if a secondary amine is involved.

Scientific Rationale: The Cyclopropyl Effect

Understanding why you are using this supplier's product is as important as the product itself.

Caption: Mechanistic impact of 4-Cyclopropyl-L-Phe incorporation on pharmacokinetics and pharmacodynamics.

References

-

Mapelli, C., Kimura, H., & Stammer, C. H. (1986).[3] Synthesis of four diastereomeric enkephalins incorporating cyclopropyl phenylalanine. International Journal of Peptide and Protein Research.[3] Link

-

Wuitschik, G., et al. (2010). Oxetanes as promising modules in drug discovery. Angewandte Chemie International Edition. (Contextualizes strained rings in medicinal chemistry). Link[1]

-

Chem-Impex International. Product Catalog: 4-Cyclopropyl-L-phenylalanine. Link

-

Cambridge Isotope Laboratories. Stable Isotope Labeled Amino Acids. (For reference on QC of labeled analogs). Link

-

Sigma-Aldrich. Product Specification: 4-Cyclopropyl-L-phenylalanine hydrochloride.[1] Link

Sources

Technical Guide: Solubility Profile & Handling of 4-Cyclopropyl-L-phenylalanine HCl

[1]

Executive Summary

4-Cyclopropyl-L-phenylalanine hydrochloride is a non-canonical amino acid derivative used primarily in medicinal chemistry and peptide synthesis to introduce conformational constraints and enhance the lipophilicity of bioactive peptides.[1] Structurally, it consists of a phenylalanine backbone modified with a cyclopropyl group at the para position of the phenyl ring, stabilized as a hydrochloride salt.[2]

Understanding its solubility landscape is critical for three phases of drug development:

-

Synthesis: Efficient coupling in Solid Phase Peptide Synthesis (SPPS).

-

Purification: Designing effective mobile phases for HPLC.

-

Biological Assays: Preparing stable stock solutions without precipitation.

Key Solubility Insight: As a hydrochloride salt, this compound exhibits a dual nature. The ionic head group (

Physicochemical Profile

| Property | Specification |

| Chemical Name | (S)-2-amino-3-(4-cyclopropylphenyl)propanoic acid hydrochloride |

| Molecular Formula | |

| Molecular Weight | ~241.71 g/mol |

| Appearance | White to off-white crystalline powder |

| Salt Form | Hydrochloride (HCl) |

| Polarity | Amphiphilic (Polar head, Hydrophobic tail) |

| pKa (approx) |

Solubility Landscape

The following data summarizes the solubility behavior of 4-Cyclopropyl-L-phenylalanine HCl. While specific gravimetric curves for this derivative are proprietary, values below are derived from structure-property relationships of analogous 4-substituted phenylalanine HCl salts.

Solvent Compatibility Table[2]

| Solvent Class | Solvent | Solubility Rating | Estimated Conc. | Usage Context |

| Polar Aprotic | DMSO | High | > 100 mg/mL | Primary Stock Solution for bio-assays.[1] |

| Polar Aprotic | DMF | High | > 100 mg/mL | SPPS Coupling ; standard reaction solvent. |

| Protic Polar | Methanol | High | > 50 mg/mL | Dissolution for transfer; crystallization. |

| Protic Polar | Water | Moderate/High | 20–50 mg/mL | Acidic pH maintains solubility; may precipitate at pH 6-7.[1] |

| Protic Polar | Ethanol | Moderate | 10–30 mg/mL | Co-solvent for formulations. |

| Non-Polar | DCM | Low/Sparingly | < 1 mg/mL | Poor solubility for the salt form.[2] |

| Non-Polar | Hexane/Ether | Insoluble | Negligible | Used as Anti-solvents for precipitation. |

Mechanistic Solvation Map

The solubility is governed by the competition between the lattice energy of the HCl salt and the solvation energy provided by the solvent.[2]

Figure 1: Solvation mechanism illustrating the dominance of ionic interactions in polar solvents versus the lattice energy barrier in non-polar solvents.[2]

Experimental Protocols

Protocol A: Preparation of Stock Solution (100 mM)

Purpose: Create a stable stock for biological assays or chemical reactions.[2]

-

Calculate Mass:

-

Target Concentration: 100 mM

-

Volume: 10 mL

-

MW: 241.71 g/mol

-

Required Mass:

.

-

-

Solvent Choice: Use anhydrous DMSO (Dimethyl Sulfoxide) or DMF (Dimethylformamide).[1][2]

-

Dissolution Step:

-

Weigh 242 mg of 4-Cyclopropyl-L-Phe HCl into a glass vial.

-

Add 5 mL of DMSO.

-

Vortex for 30 seconds. The solution should become clear.

-

Add remaining DMSO to reach 10 mL total volume.

-

-

Storage: Aliquot into small vials and store at -20°C. Avoid repeated freeze-thaw cycles.

Protocol B: Saturation Solubility Determination (Shake-Flask)

Purpose: Determine the exact solubility limit in a specific buffer (e.g., PBS pH 7.4).[1][2]

Figure 2: Workflow for quantitative solubility determination.

-

Add Excess Solid: Add ~50 mg of compound to 1 mL of buffer (PBS, Water, etc.).[2]

-

Equilibrate: Agitate at 25°C for 24 hours.

-

Check pH: Measure the pH of the supernatant.[2] Note: The HCl salt will lower the pH of unbuffered water significantly.[2]

-

Filter: Pass through a 0.22 µm or 0.45 µm PVDF filter.

-

Analyze: Dilute the filtrate and analyze via HPLC against a standard curve.

Critical Handling Notes

The "HCl Effect" in Water

When 4-Cyclopropyl-L-phenylalanine HCl dissolves in pure water, it dissociates into the amino acid cation and chloride ions.[1][2]

-

Risk: If you neutralize this solution (raise pH to ~6-7) to reach the isoelectric point (pI), the zwitterionic form (

) may precipitate because the hydrophobic cyclopropyl group reduces the zwitterion's water solubility.[1][2] -

Solution: Maintain acidic pH for aqueous storage, or use a co-solvent (DMSO/Ethanol) when adding to neutral buffers.[2]

Peptide Synthesis (SPPS)[1][2]

-

Coupling Solvent: Use DMF or NMP.

-

Solubility Check: The Fmoc-protected version of this amino acid (often used in SPPS) is less soluble than the free amine HCl salt.[2] Ensure the Fmoc-derivative is fully dissolved (often requires 0.5 M concentration max) before coupling.[1][2]

Purification (Prep-HPLC)

References

-

Compound Identification: BLD Pharm. (n.d.). (S)-2-Amino-3-(4-cyclopropylphenyl)propanoic acid hydrochloride.[1][2][3] Retrieved from

-

General Amino Acid Solubility: Needham, T. E., et al. (1971).[2] "Solubility of amino acids in pure solvent systems." Journal of Pharmaceutical Sciences, 60(4), 565-567.[2][4][5]

-

Hydrophobic Peptide Formulation: Koutsopoulos, S., et al. (2017).[2] "Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid." Journal of Visualized Experiments.

-

Chemical Properties: Chem-Impex International.[1] (n.d.). Fmoc-beta-cyclopropyl-L-alanine (Analogous structure properties).[1][2][6] Retrieved from

Sources

- 1. (2S)-3-cyclopropyl-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)propanoic acid | C21H21NO4 | CID 7021125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. bldpharm.com.tr [bldpharm.com.tr]

- 4. Solubility of amino acids in pure solvent systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Solubility of amino acids in pure solvent systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

The Alchemist's Toolkit: A Guide to Unnatural Amino Acids in Modern Peptide Design

Foreword: Beyond the Canonical Twenty

In the intricate dance of life, the twenty canonical amino acids have long been considered the fundamental choreographers of protein structure and function. However, the relentless pursuit of therapeutic innovation has unveiled a vast and fertile landscape beyond this established dogma. This guide serves as an in-depth exploration into the world of unnatural amino acids (Uaas), a transformative toolkit for the modern peptide chemist. We will journey beyond the central dogma to understand how the strategic incorporation of these novel building blocks can overcome the inherent limitations of natural peptides, paving the way for a new generation of potent, stable, and highly specific therapeutics. This is not merely a collection of protocols, but a treatise on the rationale and strategic considerations that empower researchers, scientists, and drug development professionals to harness the full potential of unnatural amino acids in their quest for novel medicines.

The Rationale for Venturing Beyond Nature's Alphabet

Peptides, with their high specificity and potency, represent a compelling class of therapeutic agents.[1] However, their clinical translation has historically been hampered by several intrinsic drawbacks, primarily their susceptibility to proteolytic degradation and poor membrane permeability.[2] The introduction of unnatural amino acids provides a powerful strategy to systematically address these challenges and imbue peptides with drug-like properties.[1]

The core advantages of incorporating Uaas can be summarized as follows:

-

Enhanced Proteolytic Stability: Natural peptides are readily recognized and cleaved by proteases, leading to short in-vivo half-lives. The introduction of Uaas with modified backbones (e.g., N-methylation) or sterically bulky side chains can disrupt protease recognition, significantly enhancing the peptide's resistance to enzymatic degradation.[3]

-

Improved Pharmacokinetic Profiles: Uaas can be designed to modulate the overall hydrophobicity and polarity of a peptide, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. This can lead to improved oral bioavailability and prolonged circulation times.[4]

-

Conformational Constraint and Receptor Selectivity: The incorporation of specific Uaas, such as cyclic or β-amino acids, can impose conformational rigidity on the peptide backbone.[5] This pre-organization into a bioactive conformation can lead to a significant increase in binding affinity and selectivity for the target receptor, while minimizing off-target effects.

-

Introduction of Novel Functionalities: Uaas can be designed to carry unique chemical moieties, such as fluorescent probes, cross-linking agents, or bioorthogonal handles.[1] These functionalities are invaluable for studying peptide-protein interactions, developing diagnostic tools, and creating sophisticated drug delivery systems.

A Lexicon of Innovation: Classifying Unnatural Amino Acids

The diversity of unnatural amino acids is vast and ever-expanding. For the purpose of practical application in peptide design, they can be broadly categorized based on their structural modifications.

Table 1: Classification of Unnatural Amino Acids and Their Impact on Peptide Properties

| Class | Structural Modification | Primary Impact on Peptide Properties | Examples |

| Backbone Modifications | N-alkylation (e.g., N-methylation), α,α-disubstitution, β-amino acids, Peptoids | Increased proteolytic stability, altered backbone conformation, improved membrane permeability.[5][6] | N-methyl-Alanine, α-aminoisobutyric acid (Aib), β-Alanine |

| Side-Chain Modifications | Homologation, Isosteric replacements, Fluorination, Introduction of novel functional groups (e.g., alkynes, azides) | Altered steric bulk and hydrophobicity, enhanced binding affinity, introduction of bioorthogonal handles for conjugation.[7] | Homophenylalanine, (pentafluorophenyl)alanine, Propargylglycine |

| Conformationally Constrained | Cyclic amino acids, Bridged amino acids | Pre-organization of peptide backbone, increased receptor affinity and selectivity, enhanced stability.[4] | Aminocyclopentane carboxylic acid (Acpc), 2-aminobicyclo[2.2.1]heptane-2-carboxylic acid (BCHA) |

| D-Amino Acids | Inversion of stereochemistry at the α-carbon | Increased resistance to proteolysis. | D-Alanine, D-Leucine |

The Art of Assembly: Incorporating Unnatural Amino Acids into Peptides

The workhorse for the chemical synthesis of peptides containing unnatural amino acids is Solid-Phase Peptide Synthesis (SPPS).[8] The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is the most widely used approach due to its milder deprotection conditions, which are compatible with a wide range of Uaas.[8]

The Foundational Workflow of Fmoc-SPPS

The iterative cycle of Fmoc-SPPS involves three key steps:

-

Fmoc Deprotection: The N-terminal Fmoc protecting group of the resin-bound peptide is removed using a mild base, typically a solution of 20% piperidine in N,N-dimethylformamide (DMF).[9]

-

Amino Acid Coupling: The incoming Fmoc-protected amino acid is activated and coupled to the newly liberated N-terminal amine of the growing peptide chain.[9]

-

Washing: The resin is thoroughly washed to remove excess reagents and byproducts before the next cycle.[9]

This cycle is repeated until the desired peptide sequence is assembled.

A Step-by-Step Protocol for Incorporating a Non-Canonical Amino Acid

This protocol outlines the manual synthesis of a short peptide containing a non-canonical amino acid using the Fmoc/tBu strategy.

Materials:

-

Fmoc-Rink Amide resin (or other suitable resin depending on the desired C-terminus)

-

Fmoc-protected canonical amino acids

-

Fmoc-protected unnatural amino acid (ensure appropriate side-chain protection if necessary)

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Deprotection solution: 20% (v/v) piperidine in DMF

-

Solvents: DMF, Dichloromethane (DCM)

-

Washing solvents: DMF, DCM, Methanol

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

-

Cold diethyl ether

-

Solid-phase synthesis vessel

-

Shaker or rocker

Procedure:

-

Resin Swelling: Place the resin in the synthesis vessel and swell in DMF for at least 30 minutes.[10]

-

Initial Fmoc Deprotection: Drain the DMF and add the 20% piperidine/DMF solution. Agitate for 20-30 minutes. Drain and wash the resin thoroughly with DMF.[10]

-

First Amino Acid Coupling:

-

In a separate vial, dissolve 3-5 equivalents of the first Fmoc-amino acid and a near-equimolar amount of the coupling reagent (HBTU/HATU) in DMF.

-

Add 6-10 equivalents of DIPEA to the amino acid solution to activate it.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours.

-

Perform a qualitative test (e.g., Kaiser test) to confirm complete coupling.[11] If the test is positive (indicating free amines), repeat the coupling step.

-

Wash the resin with DMF.

-

-

Chain Elongation (Repeating the Cycle):

-

Fmoc Deprotection: Add 20% piperidine/DMF to the resin and agitate for 20-30 minutes. Drain and wash with DMF.

-

Amino Acid Coupling: Prepare and add the next activated Fmoc-amino acid (canonical or unnatural) as described in step 3.

-

Repeat this deprotection and coupling cycle for each amino acid in the sequence.

-

-

Incorporating the Unnatural Amino Acid:

-

The coupling of the unnatural amino acid follows the same procedure as for canonical amino acids.

-

Critical Consideration: For sterically hindered Uaas, it may be necessary to extend the coupling time or perform a "double coupling" where the coupling step is repeated with a fresh solution of activated Uaa.[11] Increasing the concentration of the amino acid and coupling reagent solution can also improve efficiency.[11]

-

-

Final Fmoc Deprotection: After the last amino acid is coupled, perform a final Fmoc deprotection as described in step 4a.

-

Washing and Drying: Wash the resin sequentially with DMF, DCM, and methanol, then dry the resin under vacuum.

-

Cleavage and Deprotection:

-

Prepare the cleavage cocktail. The composition will depend on the specific amino acids in the peptide, particularly those with sensitive side chains.[12]

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[13]

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[13]

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

-

Diagram: The Core Logic of an Orthogonal Protection Strategy in Fmoc-SPPS

Caption: Orthogonal protection in Fmoc-SPPS.

Verifying the Masterpiece: Characterization of Uaa-Containing Peptides

Rigorous characterization is paramount to ensure the identity, purity, and structural integrity of the synthesized peptide.

Mass Spectrometry: The Arbiter of Identity and Purity

Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight of the synthesized peptide and assessing its purity.[14]

-

Electrospray Ionization (ESI-MS): This is the most common ionization technique for peptides. The crude peptide is dissolved in a suitable solvent and infused into the mass spectrometer. The resulting spectrum will show a series of peaks corresponding to the peptide with different charge states (e.g., [M+H]⁺, [M+2H]²⁺). The molecular weight can be deconvoluted from this series of peaks.

-

Matrix-Assisted Laser Desorption/Ionization (MALDI-MS): MALDI is another soft ionization technique that is particularly useful for analyzing complex mixtures and larger peptides.

-

Tandem Mass Spectrometry (MS/MS): To confirm the amino acid sequence, tandem MS is employed. The parent ion of the peptide is isolated and fragmented, typically through collision-induced dissociation (CID). This fragmentation occurs primarily at the peptide bonds, generating a series of b- and y-ions. The mass difference between consecutive ions in a series corresponds to the mass of an amino acid residue, allowing for de novo sequencing or confirmation against the expected sequence.[15]

Interpreting MS/MS Data for Uaa-Containing Peptides: The presence of a Uaa will result in a mass shift in the b- and/or y-ion series at the position of incorporation. The mass of the Uaa residue must be known to correctly interpret the spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Three-Dimensional Architecture

NMR spectroscopy is the most powerful technique for determining the three-dimensional structure of peptides in solution.[6] For peptides containing Uaas, NMR provides invaluable insights into the conformational consequences of the modification.

-

Proton (¹H) NMR: The chemical shifts of the amide and α-protons are sensitive to the local secondary structure.

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): Identifies scalar-coupled protons within the same amino acid residue.

-

TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system (i.e., within a single amino acid residue).

-

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space interactions between protons that are close in proximity (< 5 Å). The intensity of the NOE/ROE cross-peak is inversely proportional to the sixth power of the distance between the protons, providing crucial distance restraints for structure calculation.[16][17] For N-methylated peptides, ROESY is often preferred.[6]

-

Challenges in NMR of Uaa-Containing Peptides: The absence of an amide proton in N-methylated amino acids removes a key handle for sequential assignment and a source of structural information.[18] The presence of cis/trans isomers around the N-methylated peptide bond can also complicate the spectra.[18] For cyclic peptides with Uaas, long-range NOEs are critical for defining the overall fold.[16]

Diagram: A General Workflow for the Synthesis and Characterization of a Uaa-Containing Peptide

Caption: Workflow for Uaa-peptide synthesis and analysis.

The Vanguard of Therapeutics: Uaas in Action

The impact of unnatural amino acids is not merely theoretical; it is validated by a growing number of FDA-approved drugs and promising clinical candidates.[4]

Table 2: Examples of FDA-Approved Drugs Containing Unnatural Amino Acids

| Drug Name | Unnatural Amino Acid(s) | Therapeutic Area | Mechanism of Action |

| Liraglutide | α-aminoisobutyric acid (Aib) | Type 2 Diabetes, Obesity | GLP-1 receptor agonist; Aib enhances stability against DPP-4 degradation. |

| Semaglutide | α-aminoisobutyric acid (Aib) | Type 2 Diabetes, Obesity | GLP-1 receptor agonist; Aib enhances stability against DPP-4 degradation. |

| Pasireotide | D-Tryptophan, 4-amino-L-phenylalanine | Acromegaly, Cushing's disease | Somatostatin analog with broad receptor binding profile; D-Trp enhances stability. |

| Carfilzomib | Morpholino- and phenyl-alaninol derived Uaas | Multiple Myeloma | Proteasome inhibitor; Uaas are crucial for its covalent binding mechanism. |

| Voclosporin | (E)-but-2-en-1-yl-L-threonine | Lupus Nephritis | Calcineurin inhibitor; the Uaa enhances potency. |

The Horizon of Peptide Alchemy: Future Perspectives

The field of unnatural amino acids in peptide design is in a constant state of evolution. The future holds exciting prospects for even greater control over peptide structure and function.

-

Expansion of the Uaa Toolkit: The development of novel synthetic methodologies will continue to expand the repertoire of available Uaas, offering ever more sophisticated tools for peptide engineers.[19]

-

Automation and High-Throughput Synthesis: Advances in automated peptide synthesizers will facilitate the rapid production and screening of large libraries of Uaa-containing peptides, accelerating the discovery of new therapeutic leads.

-

Computational Design: The integration of computational modeling with experimental synthesis will enable the in silico design of peptides with desired properties, reducing the time and resources required for lead optimization.

-

Novel Applications: The unique properties of Uaa-containing peptides will continue to be exploited in new and innovative ways, from targeted drug delivery and in vivo imaging to the development of novel biomaterials.

Conclusion: A New Era of Peptide Therapeutics

The incorporation of unnatural amino acids has irrevocably transformed the landscape of peptide drug discovery. By providing the tools to overcome the inherent limitations of natural peptides, Uaas have unlocked a new era of therapeutic possibilities. This guide has provided a comprehensive overview of the principles, protocols, and applications of this powerful technology. As we continue to expand our understanding of the intricate interplay between structure and function, the rational design and synthesis of Uaa-containing peptides will undoubtedly play an ever-more central role in the development of the next generation of precision medicines.

References

-

Sharma, K., et al. (2025). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC. Retrieved from [Link]

-

Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. (2023). Biotage. Retrieved from [Link]

-

Cabrele, C., et al. (2022). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications. Retrieved from [Link]

-

Conformational analysis of N-methylated peptides: (a) Ramachandran... (n.d.). ResearchGate. Retrieved from [Link]

-

NMR of large proteins: mastering methyl labeling for high-resolution analysis. (n.d.). NMR-Bio. Retrieved from [Link]

-

Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec. Retrieved from [Link]

-

Illuminating peptide drug discovery via unnatural amino acid incorporation | Poster Board #3361. (n.d.). American Chemical Society. Retrieved from [Link]

-

Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry | Request PDF. (2025). ResearchGate. Retrieved from [Link]

-

SPPS Tips For Success Handout. (n.d.). Mesa Labs. Retrieved from [Link]

-

peptide nmr. (n.d.). Retrieved from [Link]

-

Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents. (2024). RSC Publishing. Retrieved from [Link]

-

Waingeh, V., Ngassa, F., & Song, J. (2015). A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect. Open Journal of Physical Chemistry, 5, 122-131. Retrieved from [Link]

-

HPLC Analysis and Purification of Peptides. (n.d.). PMC. Retrieved from [Link]

-

β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. (2017). Hilaris Publisher. Retrieved from [Link]

-

Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. (n.d.). Retrieved from [Link]

-

Geylan, G., et al. (2025). PepINVENT: generative peptide design beyond natural amino acids. Chemical Science. Retrieved from [Link]

-

HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. (2025). ResearchGate. Retrieved from [Link]

-

Constrained beta-amino acid-containing miniproteins. (n.d.). RSC Publishing. Retrieved from [Link]

-

Analysis and Purification of Synthetic Peptides by Liquid Chromatography. (n.d.). Agilent. Retrieved from [Link]

-

Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). Retrieved from [Link]

-

HPLC of Peptides and Proteins. (n.d.). Retrieved from [Link]

-

Kuschert, S., et al. (2023). Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. Magnetic Resonance, 4(1), 57-72. Retrieved from [Link]

-

An optimized protocol for the synthesis of peptides containing trans-cyclooctene and bicyclononyne dienophiles as useful... (n.d.). Zenodo. Retrieved from [Link]

-

Cleavage Cocktails; Reagent B. (n.d.). Aapptec. Retrieved from [Link]

-

De Novo Interpretation of Tandem Mass Spectrometry Data. (n.d.). Retrieved from [Link]

-

Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. Retrieved from [Link]

-

HPLC Analysis and Purification of Peptides. (2025). ResearchGate. Retrieved from [Link]

-

peptide synthesis troubleshooting using unnatural amino acids. (2024). Reddit. Retrieved from [Link]

-

Gambin, T., et al. (2006). Proteins and Peptides Identification from MS/MS Data in Proteomics. Current Organic Chemistry, 10(1), 3-17. Retrieved from [Link]

-

Incorporating NOE-Derived Distances in Conformer Generation of Cyclic Peptides with Distance Geometry. (2022). ETH Research Collection. Retrieved from [Link]

-

Slavov, N. (2023). Great Gains in Mass Spectrometry Data Interpretation. PMC. Retrieved from [Link]

-

Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage for extremely hydrophobic peptide? (2018). ResearchGate. Retrieved from [Link]

-

Interpreting mass spectra differing from their peptide models by several modifications. (2021). Semantic Scholar. Retrieved from [Link]

-

Interpretation of Tandem Mass Spectrometry (MSMS) Spectra for Peptide Analysis. (2025). ResearchGate. Retrieved from [Link]

-

Incorporating NOE-Derived Distances in Conformer Generation of Cyclic Peptides with Distance Geometry. (2022). ACS Publications. Retrieved from [Link]

-

Incorporating NOE-Derived Distances in Conformer Generation of Cyclic Peptides with Distance Geometry. (2022). PubMed. Retrieved from [Link]

Sources

- 1. Unnatural Amino Acids for Peptide Synthesis [sigmaaldrich.cn]

- 2. Illuminating peptide drug discovery via unnatural amino acid incorporation | Poster Board #3361 - American Chemical Society [acs.digitellinc.com]

- 3. hilarispublisher.com [hilarispublisher.com]

- 4. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Unnatural Amino Acids - Enamine [enamine.net]

- 8. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 9. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 10. chem.uci.edu [chem.uci.edu]

- 11. biotage.com [biotage.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. peptide.com [peptide.com]

- 14. researchgate.net [researchgate.net]

- 15. ibib.waw.pl [ibib.waw.pl]

- 16. research-collection.ethz.ch [research-collection.ethz.ch]

- 17. Incorporating NOE-Derived Distances in Conformer Generation of Cyclic Peptides with Distance Geometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. mesalabs.com [mesalabs.com]

A Technical Guide to 4-Cyclopropyl-L-phenylalanine Hydrochloride: Properties, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and peptide science, the incorporation of unnatural amino acids into bioactive molecules is a cornerstone strategy for enhancing therapeutic properties.[1][2] 4-Cyclopropyl-L-phenylalanine hydrochloride, a non-proteinogenic amino acid, has emerged as a valuable building block for modifying peptides and small molecules. Its unique cyclopropyl moiety offers a combination of conformational rigidity and metabolic stability, making it an attractive tool for medicinal chemists aiming to improve the pharmacokinetic and pharmacodynamic profiles of drug candidates.[3] This technical guide provides a comprehensive overview of 4-Cyclopropyl-L-phenylalanine HCl, detailing its physicochemical properties, synthesis, and applications, with a focus on practical insights for laboratory use.

Physicochemical Properties

The hydrochloride salt of 4-Cyclopropyl-L-phenylalanine is the common form used in synthesis due to its improved stability and handling characteristics compared to the free amino acid.

| Property | Value | Source/Method |

| CAS Number | 1567916-29-3 | [4][5] |

| Molecular Formula | C12H16ClNO2 | [6] |

| Molecular Weight | 241.72 g/mol | Calculated from formula[6] |

| Synonyms | (S)-2-amino-3-(4-cyclopropylphenyl)propanoic acid hydrochloride | [6] |

| Appearance | White to off-white solid | General observation for similar compounds[7][8] |

| Solubility | Soluble in water and polar organic solvents like methanol and DMSO. | Inferred from hydrochloride salt nature |

| Storage | Store at 2-8°C, protected from moisture. | General recommendation for amino acid hydrochlorides |

The defining feature of this amino acid is the cyclopropyl group attached to the phenyl ring. This three-membered ring introduces significant conformational constraint, which can lock the side chain into a preferred orientation.[3] This rigidity can be advantageous in peptide design, as it can pre-organize a peptide into a bioactive conformation for optimal receptor binding. Furthermore, the cyclopropyl group is known to enhance metabolic stability by being less susceptible to oxidative metabolism by cytochrome P450 enzymes.[9]

Synthesis and Characterization

Conceptual Synthetic Workflow:

Caption: Conceptual workflow for the synthesis of 4-Cyclopropyl-L-phenylalanine HCl.

Analytical Characterization:

The identity and purity of 4-Cyclopropyl-L-phenylalanine HCl should be confirmed using a combination of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. The proton NMR spectrum is expected to show characteristic signals for the cyclopropyl protons (a multiplet in the upfield region), the aromatic protons, and the α- and β-protons of the amino acid backbone.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) should be used to confirm the molecular weight of the free amino acid cation.

-

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is crucial for determining the enantiomeric purity of the L-amino acid. Reverse-phase HPLC can be used to assess the overall chemical purity.

Application in Peptide Synthesis

4-Cyclopropyl-L-phenylalanine HCl is primarily used as a building block in solid-phase peptide synthesis (SPPS) to introduce unique structural and functional properties into peptides.[2] The general workflow for incorporating this amino acid using Fmoc-based SPPS is outlined below.

Experimental Protocol: Incorporation of Fmoc-4-Cyclopropyl-L-phenylalanine-OH into a Peptide Sequence

This protocol assumes the use of standard Fmoc-SPPS chemistry. The free amino acid hydrochloride must first be converted to its N-Fmoc protected form.

1. Fmoc Protection of 4-Cyclopropyl-L-phenylalanine:

-

Dissolve 4-Cyclopropyl-L-phenylalanine HCl in a suitable solvent system (e.g., a mixture of dioxane and water).

-

Add a base, such as sodium bicarbonate or diisopropylethylamine (DIPEA), to neutralize the hydrochloride and deprotonate the amino group.

-

Add Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) to the reaction mixture and stir at room temperature until the reaction is complete (monitored by TLC or HPLC).

-

Work up the reaction mixture to isolate the crude Fmoc-4-Cyclopropyl-L-phenylalanine-OH.

-

Purify the product by column chromatography or recrystallization.

2. Solid-Phase Peptide Synthesis (SPPS) Coupling Step:

-

Resin Preparation: Start with a pre-loaded resin (e.g., Wang or Rink amide resin) with the C-terminal amino acid of the desired peptide sequence. Swell the resin in a suitable solvent like dimethylformamide (DMF).

-

Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc protecting group from the N-terminal amino acid on the resin. Wash the resin thoroughly with DMF.

-

Activation and Coupling:

-

In a separate vessel, dissolve Fmoc-4-Cyclopropyl-L-phenylalanine-OH (typically 3-5 equivalents relative to the resin loading) in DMF.

-

Add a coupling reagent, such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and an activating base like DIPEA.

-

Allow the activation to proceed for a few minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture at room temperature for a specified time (typically 1-2 hours) to ensure complete coupling.

-

-

Washing: After the coupling reaction, thoroughly wash the resin with DMF to remove excess reagents.

-

Capping (Optional): To block any unreacted amino groups, a capping step with acetic anhydride and a base can be performed.

-

Cycle Repetition: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

SPPS Workflow Diagram:

Caption: A simplified workflow for the incorporation of Fmoc-4-Cyclopropyl-L-phenylalanine-OH in Solid-Phase Peptide Synthesis.

Conclusion

4-Cyclopropyl-L-phenylalanine hydrochloride is a valuable and versatile building block for researchers in drug discovery and peptide chemistry. Its unique structural features provide a powerful tool for modulating the properties of peptides and other bioactive molecules to enhance their therapeutic potential. A thorough understanding of its physicochemical properties, coupled with robust synthetic and analytical protocols, is essential for its effective application in the laboratory. As the demand for more sophisticated and effective peptide-based therapeutics continues to grow, the importance of non-natural amino acids like 4-Cyclopropyl-L-phenylalanine is set to increase.

References

-

Arctom. CAS NO. 1567916-29-3 | 4-Cyclopropyl-L-phenylalanine HCl. Available from: [Link]

-

Pharmaffiliates. Peptide Synthesis & Unnatural Amino Acids: Expanding Capabilities in Peptide Research. Published January 29, 2026. Available from: [Link]

-

Shaanxi Xin yan Bomei Biotechnology Co., Ltd. Inhibitor Product Center. Available from: [Link]

- Mapelli C, Kimura H, Stammer CH. Synthesis of four diastereomeric enkephalins incorporating cyclopropyl phenylalanine. Int J Pept Protein Res. 1986 Oct;28(4):347-59.

- Sanderson JM, Hodgson DRW. The synthesis of peptides and proteins containing non-natural amino acids. Chem Soc Rev. 2004;33(7):422-430.

-

Master Organic Chemistry. Introduction to Peptide Synthesis. Published February 15, 2019. Available from: [Link]

-

Shaanxi Xin yan Bomei Biotechnology Co., Ltd. 128-53-0;N-Ethylmaleimide;N -乙基马来酰亚胺. Available from: [Link]